4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its complex structure, which includes both aromatic and sulfonate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate acrylate derivative to form the intermediate 3-(2,4-dimethoxyphenyl)acrylic acid. This intermediate is then coupled with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s aromatic and sulfonate groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Chlorobenzenesulfonic acid 4-(3-(2,4-dimethoxyphenyl)-acryloyl)-phenyl ester
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
What sets 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate apart from similar compounds is its unique combination of aromatic and sulfonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO6S/c1-28-20-11-5-17(23(15-20)29-2)6-14-22(25)16-3-9-19(10-4-16)30-31(26,27)21-12-7-18(24)8-13-21/h3-15H,1-2H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQZZHIXGLARC-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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